Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate
Description
Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate is a spirocyclic compound featuring a pyrazino[1,2-a]indole scaffold fused with a cyclobutane ring. This compound is synthesized via multi-step protocols involving alkylation, Mitsunobu reactions, or Ugi-type annulations, as observed in related analogs .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20) |
InChI Key |
IFJMRTVUCVZNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Spiro[Cyclopropane-Isoquinoline] Derivatives
- Example: Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride (MW: 267.75 g/mol) . Key Differences: Replaces pyrazinoindole with isoquinoline and cyclobutane with cyclopropane.
Spiro[Aziridine-Oxazine] Derivatives
- Example: (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate . Key Differences: Incorporates oxazine and azetidine rings instead of pyrazinoindole. Impact: The additional oxygen atom in oxazine may enhance hydrogen-bonding interactions but reduce lipophilicity.
Spiro[Cyclobutane-Quinazoline] Derivatives
- Example: Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate . Key Differences: Quinazoline core replaces pyrazinoindole, altering electron distribution and bioactivity.
Table 1: Structural Comparison of Spirocyclic Analogs
| Compound | Core Structure | Spiro Ring | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyrazino[1,2-a]indole | Cyclobutane | 7'-COOEt, 1'-oxo | ~317.3 (estimated) |
| Ethyl 2',3'-dihydro-1'H-spiro[...]-7'-COOEt | Isoquinoline | Cyclopropane | 7'-COOEt, HCl salt | 267.75 |
| Spiro[azetidine-oxazine] | Pyrazino[2,1-c]oxazine | Azetidine | 1-COOtBu, 7',9'-dioxo | ~450 (estimated) |
Functional Comparison with Pyrazino[1,2-a]Indole Derivatives
Methyl (S)-2-(Substituted Arylmethyl)-1-Oxo Analogs
- Example: Methyl (S)-2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxylate . Key Differences: Lacks spirocyclobutane but includes a tetrahydropyrazinoindole core with arylalkyl substitutions. Synthesis: Alkylation at N2 with aryl-methyl halides (yield: 26–58%) .
8-Methoxypyrazino[1,2-a]Indole Derivatives
- Example: 8-Methoxypyrazino[1,2-a]indole . Key Differences: Simpler structure without ester or spiro components. Bioactivity: Demonstrated potent antiproliferative activity against leukemia cells (IC₅₀ < 1 µM) .
Table 2: Functional Comparison of Pyrazinoindole Derivatives
Biological Activity
Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : Approximately 324.37 g/mol
- Structural Features : The compound features a bicyclic framework formed by the fusion of a cyclobutane ring and a pyrazinoindole moiety, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Nucleophilic Substitution : Utilizing the carbonyl group for nucleophilic attack to form derivatives.
- Cycloaddition Reactions : Exploiting the spirocyclic nature for unique reaction pathways.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that bisindole alkaloids can effectively inhibit cancer cell proliferation. This compound is hypothesized to interact with microtubules, similar to other known anticancer agents.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression. For example:
| Enzyme | IC50 Value | Reference |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Not specified | |
| Fatty Acid Synthase | 0.3 µM | |
| Hog Liver Esterase | 29 ng/mL |
Antimicrobial Activity
This compound may also exhibit antimicrobial properties based on structural similarities with other bioactive compounds. Studies have confirmed that cyclobutane-containing alkaloids possess antimicrobial activities against various pathogens.
Case Study 1: Anticancer Mechanisms
A study investigated the anticancer mechanisms of structurally related compounds and found that they induce apoptosis in cancer cells through microtubule disruption. The findings suggest that this compound may share similar pathways:
"Indirubin, a bis-indole alkaloid, binds to tubulin and exhibits antimitotic activity against HeLa cells" .
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that bisindole alkaloids could effectively inhibit PTP1B activity. This suggests that this compound might also have potential as a therapeutic agent targeting similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
